molecular formula C7H3Cl5 B8260594 2,3,4,5,6-Pentachlorotoluene CAS No. 69911-61-1

2,3,4,5,6-Pentachlorotoluene

Cat. No.: B8260594
CAS No.: 69911-61-1
M. Wt: 264.4 g/mol
InChI Key: AVSIMRGRHWKCAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,5,6-Pentachlorotoluene is an organic compound with the chemical formula C7H3Cl5. It is a derivative of toluene where five hydrogen atoms on the benzene ring are replaced by chlorine atoms. This compound is known for its high stability and resistance to degradation, making it a significant subject of study in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,4,5,6-Pentachlorotoluene is typically synthesized through the chlorination of toluene. The reaction involves the substitution of hydrogen atoms on the benzene ring with chlorine atoms. This process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, the chlorination process is optimized for large-scale production. The reaction is conducted in a chlorination reactor where toluene is continuously fed and reacted with chlorine gas. The reaction conditions, including temperature, pressure, and catalyst concentration, are carefully controlled to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5,6-Pentachlorotoluene primarily undergoes substitution reactions due to the presence of multiple chlorine atoms on the benzene ring. These reactions include nucleophilic aromatic substitution and electrophilic aromatic substitution .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can lead to the formation of hydroxylated derivatives, while electrophilic aromatic substitution can introduce additional halogen atoms onto the benzene ring .

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Pentachlorotoluene involves its interaction with cellular components, leading to various biochemical effects. The compound’s high chlorine content allows it to disrupt cellular membranes and interfere with enzyme functions. It can also induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage .

Comparison with Similar Compounds

Uniqueness: this compound’s unique combination of a methyl group and five chlorine atoms on the benzene ring gives it distinct chemical properties, such as higher stability and specific reactivity patterns. This makes it particularly useful in specialized industrial applications and scientific research .

Properties

IUPAC Name

1,2,3,4,5-pentachloro-6-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl5/c1-2-3(8)5(10)7(12)6(11)4(2)9/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSIMRGRHWKCAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10870791
Record name 2,3,4,5,6-Pentachlorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877-11-2, 69911-61-1
Record name 2,3,4,5,6-Pentachlorotoluene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=877-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,5,6-Pentachlorotoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,2,3,4,5-pentachloro-6-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069911611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, pentachloromethyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16046
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3,4,5,6-Pentachlorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4,5,6-Pentachlorotoluene
Reactant of Route 2
Reactant of Route 2
2,3,4,5,6-Pentachlorotoluene
Reactant of Route 3
Reactant of Route 3
2,3,4,5,6-Pentachlorotoluene
Reactant of Route 4
Reactant of Route 4
2,3,4,5,6-Pentachlorotoluene
Reactant of Route 5
2,3,4,5,6-Pentachlorotoluene
Reactant of Route 6
2,3,4,5,6-Pentachlorotoluene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.